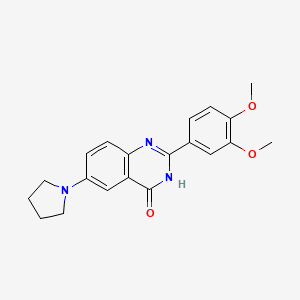

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, commonly referred to as “Quinazolinone”, is a heterocyclic compound belonging to the quinazolinone family. It is a colorless, crystalline solid that is soluble in organic solvents. Quinazolinone is of significant scientific interest due to its various applications in laboratory experiments and research studies. In

Applications De Recherche Scientifique

Anticonvulsant Activity

Quinazolinones, related structurally to 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone), have shown promising anticonvulsant activity. Certain compounds within this series demonstrated significant protection against seizures in mice, with relatively low neurotoxicity. Notably, the compounds 6l and 8i were effective against MES- and scMet-induced seizures (Wolfe et al., 1990).

Synthesis Techniques

Synthesis of quinazolinones, including methods utilizing triphenyl phosphite and pyridine, has been researched for creating a range of substituted compounds. This approach allows for the production of various quinazolinones under mild conditions, showcasing the versatility of the quinazolinone structure (Rabilloud & Sillion, 1980).

Cytotoxicity Against Cancer Cells

Some quinazolinones have shown significant cytotoxic effects in vitro against various cancer cell lines. Research into 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), a lead compound, revealed its potential as an anticancer candidate. Specific compounds within this series induced G2/M arrest and apoptosis in certain leukemia cells (Hour et al., 2007).

Quinazolinone Skeleton Construction

Studies have focused on synthesizing various quinazolinone structures, such as 4-substituted 3,4-dihydro-2(1H)-quinazolinones. This process involved cyclization with carboxylic acids, highlighting the chemical flexibility and potential for structural variation in quinazolinone synthesis (Ivanov et al., 2006).

Antitumor Activity and Molecular Docking

Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. Some of these compounds exhibited broad-spectrum antitumor activity, outperforming positive controls like 5-FU. Molecular docking studies further supported their potential as antitumor agents (Al-Suwaidan et al., 2016).

Hypotensive Agents

Certain 4(3H)-quinazolinones displayed significant hypotensive activities, with some compounds being notably more potent than established drugs like papaverine. These findings suggest their potential use in blood pressure regulation (Eguchi et al., 1991).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWUESTWVSDUFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)

![(5-Methylpyrazin-2-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2400903.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)

![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)

![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2400917.png)

![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)